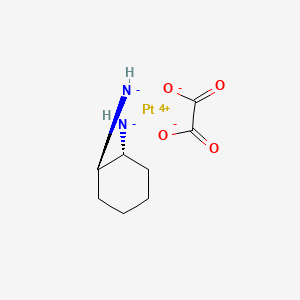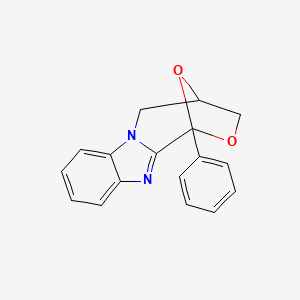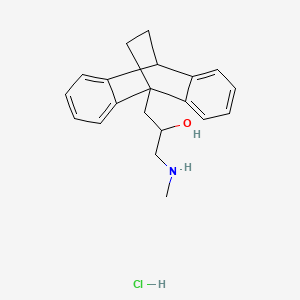
Nafronyl-Oxalat
Übersicht
Beschreibung
It enhances cellular oxidative capacity and acts as a selective antagonist of 5-hydroxytryptamine 2 receptors, specifically characterized as an inverse agonist of the 5-hydroxytryptamine 2A receptor . Nafronyl oxalate is marketed under various trade names, including Praxilene, Artocoron, and Vascuprax .
Wissenschaftliche Forschungsanwendungen
Nafronyl oxalate has a wide range of scientific research applications:
Wirkmechanismus
Target of Action
Nafronyl Oxalate primarily targets the 5-HT2 receptors , acting as a selective antagonist . These receptors play a crucial role in the contraction of smooth muscles, especially in the blood vessels .
Mode of Action
Nafronyl Oxalate interacts with its targets, the 5-HT2 receptors, by acting as an inverse agonist, specifically characterized for the 5-HT2A receptor . This interaction results in the relaxation of the smooth muscles in the blood vessels, leading to vasodilation .
Biochemical Pathways
The action of Nafronyl Oxalate on the 5-HT2 receptors affects the serotonin signaling pathway. By antagonizing these receptors, Nafronyl Oxalate inhibits the vasoconstrictive effect of serotonin, leading to vasodilation . This can have downstream effects on blood flow and oxygen supply to various tissues.
Pharmacokinetics
The pharmacokinetic properties of Nafronyl Oxalate include hepatic metabolism and an elimination half-life of 1 - 3.5 hours . These properties impact the bioavailability of the drug, influencing its therapeutic effects .
Result of Action
The molecular and cellular effects of Nafronyl Oxalate’s action include enhanced cellular oxidative capacity and vasodilation . These effects can alleviate symptoms of peripheral and cerebral vascular disorders .
Biochemische Analyse
Biochemical Properties
Nafronyl Oxalate acts as a selective antagonist of 5-HT2 receptors, with action as an inverse agonist of the 5-HT2A receptor specifically characterized . This interaction with enzymes and proteins plays a crucial role in its biochemical reactions .
Cellular Effects
Nafronyl Oxalate is claimed to enhance cellular oxidative capacity . This implies that it may influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Nafronyl Oxalate involves its action as a selective antagonist of 5-HT2 receptors . It exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that Nafronyl Oxalate has a half-life of 1 - 3.5 hours, indicating its stability and degradation over time .
Metabolic Pathways
It is known that Nafronyl Oxalate is metabolized in the liver .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Nafronyl oxalate can be synthesized through a multi-step process involving the reaction of diethylaminoethyl chloride with 1-naphthylacetic acid, followed by esterification with tetrahydrofuran-2-carboxylic acid. The final step involves the formation of the oxalate salt .
Industrial Production Methods
Industrial production of nafronyl oxalate typically involves high-performance liquid chromatography (HPLC) for purification and quality control. The process is optimized using response surface methodology and Box-Behnken design to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Nafronyl oxalate undergoes various chemical reactions, including:
Oxidation: Nafronyl oxalate can be oxidized to form naftidrofuryl acid.
Reduction: Reduction reactions can convert nafronyl oxalate to its corresponding alcohol.
Substitution: Substitution reactions can occur at the diethylaminoethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like sodium methoxide.
Major Products
Oxidation: Naftidrofuryl acid.
Reduction: Naftidrofuryl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ketanserin: Another 5-hydroxytryptamine 2 receptor antagonist used as an antihypertensive agent.
Sarpogrelate: A selective 5-hydroxytryptamine 2A receptor antagonist used to treat peripheral arterial disease.
Uniqueness
Nafronyl oxalate is unique due to its dual action as a vasodilator and enhancer of cellular oxidative capacity. Unlike ketanserin and sarpogrelate, which primarily act as antihypertensive agents, nafronyl oxalate is specifically used for its vasodilatory effects in peripheral and cerebral vascular disorders .
Eigenschaften
IUPAC Name |
2-(diethylamino)ethyl 2-(naphthalen-1-ylmethyl)-3-(oxolan-2-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33NO3/c1-3-25(4-2)14-16-28-24(26)21(18-22-12-8-15-27-22)17-20-11-7-10-19-9-5-6-13-23(19)20/h5-7,9-11,13,21-22H,3-4,8,12,14-18H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBAFPSLPKGSANY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC(=O)C(CC1CCCO1)CC2=CC=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3023344 | |
| Record name | Nafronyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3023344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31329-57-4 | |
| Record name | Naftidrofuryl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31329-57-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Naftidrofuryl [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031329574 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naftidrofuryl | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13588 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Nafronyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3023344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Naftidrofuryl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.960 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NAFTIDROFURYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42H8PQ0NMJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















